Physicochemical Differentiation: XLogP3 and Hydrogen Bond Acceptor Count vs. 8-Chloro and 6-Trifluoromethyl Mono-Substituted Analogs
The target compound (8-Cl, 6-CF3, 3-COOH) exhibits a computed XLogP3 of 3.1, which is 0.9 log units higher than that of the 8-chloro-only analog (8-chloroimidazo[1,2-a]pyridine-3-carboxylic acid, XLogP3 = 2.2) [1][2]. This difference reflects the significant lipophilicity contribution of the 6-CF3 group. Additionally, the target compound possesses 6 hydrogen bond acceptors versus 3 for the 8-chloro-only analog, a consequence of the fluorine atoms in the trifluoromethyl group [1][2]. The 8-bromo analog (8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid) has a higher molecular weight of 309.04 g/mol compared to 264.59 g/mol for the target, altering both steric bulk and crystallinity without offering documented biological advantages in published derivative programs .
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.1; MW = 264.59 g/mol; H-bond acceptors = 6 |
| Comparator Or Baseline | 8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid: XLogP3 = 2.2, MW = 196.59 g/mol, H-bond acceptors = 3; 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid: MW = 309.04 g/mol |
| Quantified Difference | ΔXLogP3 = +0.9 vs. 8-chloro-only analog; ΔMW = +68.00 g/mol vs. 8-chloro-only analog; ΔMW = −44.45 g/mol vs. 8-bromo analog |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm); data deposited in PubChem release 2021.05.07 |
Why This Matters
The higher lipophilicity (XLogP3 of 3.1 vs. 2.2) directly impacts membrane permeability and ADME properties of derived compounds, making this scaffold more suitable for cell-permeable agent design than the 8-chloro-only analog.
- [1] PubChem CID 103595922. 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/103595922 View Source
- [2] PubChem CID 55265826. 8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/55265826 View Source
